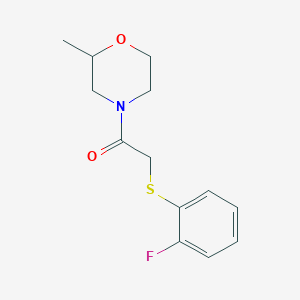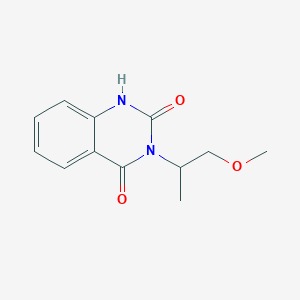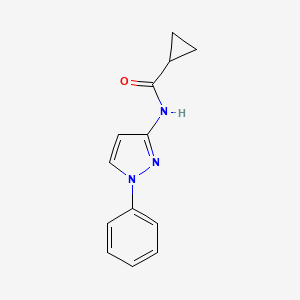
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cyclopropane-containing compound that has been synthesized using different methods.
作用機序
The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide may also act by modulating the activity of ion channels, which are involved in pain perception.
Biochemical and Physiological Effects:
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been shown to modulate the activity of ion channels, which are involved in pain perception. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have a low toxicity profile in animal studies.
実験室実験の利点と制限
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide also has a low toxicity profile, which makes it suitable for use in animal studies. However, one limitation of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. One direction is to study the mechanism of action of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in more detail. This could lead to the development of new drugs that target the same pathways as N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide. Another direction is to study the potential use of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in the synthesis of new materials with unique properties. Finally, further studies are needed to determine the safety and efficacy of N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide in humans, which could lead to the development of new drugs for the treatment of inflammatory and pain-related conditions.
合成法
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide can be synthesized using different methods. One of the most common methods is the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. This method yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclopropane carboxylic acid in the presence of a coupling reagent. This method also yields N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide with high purity and yield.
科学的研究の応用
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has also been studied for its potential use as a building block in the synthesis of new drugs. In addition, N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide has been used in the preparation of functionalized cyclopropanes, which have potential applications in material science.
特性
IUPAC Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-6-7-10)14-12-8-9-16(15-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFXZQJMRHWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpyrazol-3-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
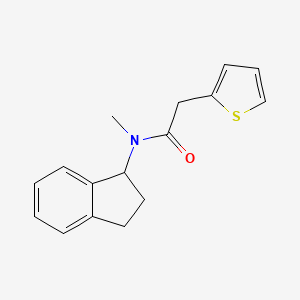

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

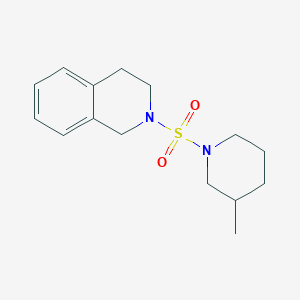
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
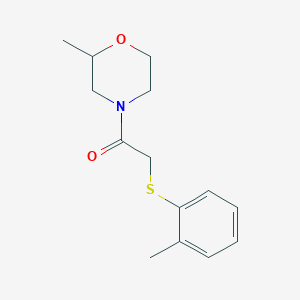
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
